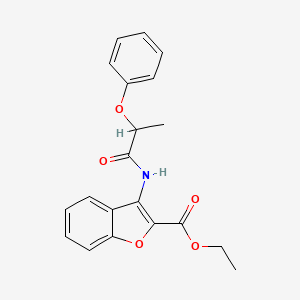

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name |

ethyl 3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-24-20(23)18-17(15-11-7-8-12-16(15)26-18)21-19(22)13(2)25-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAYTILDEABNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further reactions lead to the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate.

Indole derivatives: Share similar biological activities and are used in various therapeutic applications.

Uniqueness

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate is unique due to its specific structure, which combines the benzofuran ring with an amido and ester functional group. This unique combination enhances its biological activity and potential therapeutic applications.

Biological Activity

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate features a benzofuran core, which is known for its diverse biological activities. The compound's structure includes:

- Benzofuran moiety : Imparts potential interactions with various biological targets.

- Amido and ester functional groups : Enhance solubility and bioactivity.

The biological activity of Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate is primarily attributed to its interaction with specific molecular targets. The benzofuran ring allows the compound to engage with various enzymes and receptors, potentially inhibiting their activity, which leads to therapeutic effects in cancer and bacterial infections.

Antitumor Activity

Recent studies have indicated that Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate exhibits promising antitumor properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated significant growth inhibition in MDA-MB-231 breast cancer cells, with an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Antibacterial Properties

In addition to its antitumor effects, this compound has shown antibacterial activity. Research indicates that it can inhibit the growth of certain pathogenic bacteria, making it a candidate for further investigation as an antibacterial agent.

Case Studies and Research Findings

-

Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxicity of Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate against normal cell lines (3T3). Results indicated that at concentrations up to 150 µM, the compound was non-cytotoxic, highlighting its selectivity for cancer cells over normal cells .

Compound Cytotoxicity (IC50 µM) Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate >150 - Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate and target enzymes such as carbonic anhydrase. The binding affinities were assessed, revealing potential competitive inhibition mechanisms .

- Antiproliferative Effects : In a study involving MDA-MB-231 cells, treatment with this compound led to cell cycle arrest at the G2-M phase, indicating its potential to disrupt cancer cell proliferation effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.